Sodium isethionate

Catalog No.
S561994
CAS No.
1562-00-1
M.F
C2H6NaO4S
M. Wt
149.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isethionate

CAS Number

1562-00-1

Product Name

Sodium isethionate

IUPAC Name

sodium;2-hydroxyethanesulfonate

Molecular Formula

C2H6NaO4S

Molecular Weight

149.12 g/mol

InChI

InChI=1S/C2H6O4S.Na/c3-1-2-7(4,5)6;/h3H,1-2H2,(H,4,5,6);

InChI Key

GTDMIKVRZPGMFX-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)[O-])O.[Na+]

Synonyms

Acid, Hydroxyethylsulfonic, Acid, Isethionic, Hydroxyethylsulfonic Acid, Isethionate, Sodium, Isethionic Acid, Isethionic Acid Monoammonium Salt, Isethionic Acid Monopotassium Salt, Isethionic Acid Monosodium Salt, Sodium Isethionate

Canonical SMILES

C(CS(=O)(=O)O)O.[Na]

Isomeric SMILES

C(CS(=O)(=O)[O-])O.[Na+]

Sodium isethionate, also known as sodium 2-hydroxyethyl sulfonate, is the sodium salt of isethionic acid. It is characterized by its molecular formula C2H5NaO4S\text{C}_2\text{H}_5\text{NaO}_4\text{S} and a molecular weight of approximately 148.11 g/mol. This compound appears as a white, free-flowing solid that is highly soluble in water and exhibits good biodegradability. Due to its hydrophilic nature, sodium isethionate serves as an effective surfactant and is widely used in personal care products such as shampoos, cleansers, and soaps .

  • In personal care products, sodium isethionate acts as a surfactant. Surfactants lower the surface tension of water, allowing it to spread more easily and remove dirt and oil from surfaces like skin and hair. The polar head group of sodium isethionate interacts with water, while the non-polar tail interacts with dirt and oil, enabling their removal during rinsing.
  • Additionally, the presence of the ethanol group contributes to the mildness of sodium isethionate by reducing its interaction with the skin's natural oils [].
  • Toxicity: Sodium isethionate is generally considered to be a safe ingredient with low toxicity []. Studies have shown minimal irritation to skin and eyes.
  • Flammability: Not flammable.

The primary method for synthesizing sodium isethionate involves the reaction between ethylene oxide and sodium bisulfite. This reaction typically occurs in an aqueous solution under controlled conditions to minimize by-product formation . The general reaction can be represented as follows:

C2H4O+NaHSO3C2H5NaO4S\text{C}_2\text{H}_4\text{O}+\text{NaHSO}_3\rightarrow \text{C}_2\text{H}_5\text{NaO}_4\text{S}

Additionally, sodium isethionate can undergo dehydration to yield vinylsulfonic acid, which has further applications in various chemical processes .

Sodium isethionate has been studied for its biological relevance, particularly in its role as a precursor for taurine synthesis. Research indicates that heart tissue may convert taurine into isethionic acid, suggesting a metabolic pathway that could be significant in physiological contexts . Moreover, due to its mild nature, sodium isethionate is considered safe for use in cosmetic formulations, with studies indicating low irritation potential on skin .

The synthesis of sodium isethionate primarily involves two steps:

  • Formation of Sodium Bisulfite: Sodium hydroxide reacts with sulfur dioxide to produce sodium bisulfite.
  • Reaction with Ethylene Oxide: Sodium bisulfite is then reacted with ethylene oxide under controlled temperature and pressure conditions to yield sodium isethionate.

This process requires careful management of reactant ratios and environmental conditions to prevent the formation of unwanted by-products .

Sodium isethionate finds extensive applications across various industries:

  • Personal Care Products: It acts as a surfactant in shampoos, facial cleansers, bar soaps, and conditioners due to its mildness and ability to produce a creamy lather without stripping the skin's natural oils .
  • Industrial Use: Sodium isethionate serves as an anti-static agent in hair care products and improves the stability of formulations in both hard and soft water environments .
  • Biological Buffers: It can be utilized in the preparation of biological buffers such as HEPES and MES, which are essential in biochemical research .

Research on sodium isethionate has focused on its solubilization properties when combined with various surfactants. Studies have explored methods to enhance its stability in aqueous solutions through micelle formation and ion exchange processes . These interactions are crucial for optimizing its performance in cosmetic formulations.

Sodium isethionate shares similarities with several other compounds but stands out due to its unique properties. Below are some comparable compounds:

Compound NameMolecular FormulaKey Features
Sodium Lauryl SulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_{4}\text{S}Commonly used surfactant; can be irritating to skin
Sodium Cocoyl IsethionateC12H23NaO4S\text{C}_{12}\text{H}_{23}\text{NaO}_{4}\text{S}Derived from coconut oil; milder than sulfate surfactants
Sodium Myreth SulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_{4}\text{S}Similar applications; less biodegradable

Uniqueness of Sodium Isethionate:

  • Mildness: Unlike many sulfate-based surfactants, sodium isethionate is known for its gentleness on the skin.
  • Biodegradability: It has favorable biodegradation properties compared to traditional surfactants.
  • Versatility: Its ability to function effectively in both hard and soft water makes it particularly valuable in personal care formulations.

Catalytic-Free Synthesis Approaches for Lauroyl Isethionate Homologs

The development of catalyst-free synthesis methodologies for sodium lauroyl isethionate represents a significant advancement in sustainable surfactant manufacturing. Traditional synthesis routes have historically relied on hazardous chlorinated reagents and multistep processes that compromise both environmental safety and economic efficiency. Contemporary research has demonstrated that direct esterification between lauric acid and sodium isethionate can be achieved under solvent-free and catalyst-free conditions, eliminating the need for thionyl chloride or other chlorinated intermediates that were previously considered essential for acyl isethionate synthesis.

The optimized single-step synthesis involves heating equimolar quantities of lauric acid and sodium isethionate to 240°C under continuous nitrogen atmosphere. This temperature regime enables complete esterification while facilitating the removal of reaction water through distillation, which drives the equilibrium toward product formation. The process achieves crude purities of 83% through cationic titration analysis, representing performance levels comparable to traditional catalytic routes without the associated environmental and safety concerns. The elimination of catalytic materials addresses previous challenges where catalyst concentrations above 0.2% by weight resulted in undesirable phase separation in the final product formulation.

Process optimization studies have revealed that maintaining an inert atmosphere throughout the reaction is critical for both product quality and yield optimization. The presence of oxygen during synthesis induces formation of deep-brown organic impurities that render the product unsuitable for cosmetic applications where visual appearance is paramount. Nitrogen flow rates must be carefully controlled to assist water vapor removal while preventing oxidative degradation of the isethionate ester product. Industrial implementations of this methodology have incorporated continuous recycle systems for volatile fatty acid components, ensuring maintenance of desired chain length distributions in the final product while maximizing atom economy.

Comparative analysis with alternative synthesis routes demonstrates the superior environmental profile of the catalyst-free approach. Previous methodologies utilizing acyl chloride intermediates required two-step synthesis sequences with associated solvent recovery and waste treatment requirements. The direct esterification route eliminates these processing steps while achieving similar reaction times and yields, typically completing conversion within four hours at the specified temperature conditions. Temperature control during the synthesis requires gradual heating protocols to prevent thermal overshoot, which can lead to premature decomposition and reduced product activity levels.

Solvent Selection and Recrystallization Optimization Strategies

Methanol has emerged as the optimal solvent for recrystallization purification of crude sodium lauroyl isethionate based on comprehensive solubility analysis and crystallization performance evaluation. The selection of appropriate recrystallization solvents requires consideration of multiple factors including temperature-dependent solubility profiles, chemical compatibility with the target compound, and practical considerations such as boiling point and volatility characteristics. For sodium lauroyl isethionate, methanol satisfies the fundamental requirement of providing high solubility when heated and poor solubility when cooled, creating the necessary driving force for effective purification.

Systematic recrystallization studies have demonstrated that successive cooling crystallizations in methanol at controlled rates of 0.5°C per minute result in progressive purity improvements. Starting from crude material with 83% purity, the first recrystallization cycle achieves approximately 90% purity, with subsequent cycles reaching 95% and finally 98% purity after three complete recrystallization sequences. This represents the highest published purity level for sodium acyl isethionate surfactants, surpassing typical commercial specifications that range from 78% to 85% for crude sodium cocoyl isethionate products.

The optimization of recrystallization parameters involves careful control of cooling rates, concentration levels, and temperature ranges to maximize both yield and purity improvements. Turbidimetric solubility analysis has revealed that sodium lauroyl isethionate exhibits distinct crystallization and dissolution temperatures at various concentration levels in methanol. At a concentration of 20 grams per liter, crystallization occurs at approximately 1.6°C while dissolution takes place at 23.3°C, establishing a metastable zone width of approximately 21.7°C under standard cooling conditions. Higher concentrations demonstrate proportionally elevated transition temperatures, with 35 grams per liter solutions showing crystallization at 23.6°C and dissolution at 41.5°C.

Temperature-dependent activity coefficient analysis provides insights into the thermodynamic behavior of sodium lauroyl isethionate in methanolic solutions. The deviation from ideality induced by the methanolic solvent environment can be quantified through comparison of experimental solubilities with ideal van't Hoff predictions, revealing the complex interactions between the ionic surfactant and polar protic solvent. These thermodynamic relationships are essential for predicting crystallization behavior and optimizing large-scale purification processes.

The scalability of methanol-based recrystallization has been demonstrated through process development studies that maintain consistent purity improvements across different batch sizes. Industrial implementation considerations include solvent recovery systems and crystallization vessel design parameters that ensure uniform temperature distribution and mixing characteristics. The relatively high boiling point of methanol (64.7°C) provides sufficient temperature differential for effective recrystallization while enabling practical solvent recovery through distillation.

Turbidimetric Analysis of Metastable Zone Width During Crystallization

Turbidimetric analysis has become the standard methodology for determining metastable zone width in sodium isethionate derivative crystallization processes due to its ability to provide real-time monitoring of nucleation events and phase transitions. The metastable zone represents a critical region in the phase diagram where supersaturated solutions can exist temporarily without spontaneous nucleation, making its accurate determination essential for controlled crystallization process design. For sodium lauroyl isethionate systems, turbidimetric measurements enable precise identification of both dissolution temperatures on the solubility curve and nucleation points within the metastable zone across different concentration ranges.

Experimental methodology for turbidimetric analysis involves monitoring light transmission through sodium lauroyl isethionate solutions during controlled cooling and heating cycles. The technique detects the onset of crystallization through decreased light transmission as crystals begin to scatter incident radiation, providing a clear endpoint for metastable zone width determination. Complementary dissolution measurements during heating cycles establish the equilibrium solubility curve, creating a complete thermodynamic profile for crystallization process optimization.

Process impurities have been demonstrated to significantly influence metastable zone width behavior in isethionate crystallization systems. Research on taurine crystallization in the presence of sodium isethionate and related compounds reveals that structural similarities between the target compound and impurities can lead to complex solubilization effects. Sodium isethionate additions at concentrations of 0.12 mol per kilogram water increase solid-liquid interfacial energy by 9.1% and solution viscosity by 5.4% at 303.15 K. These changes in both thermodynamic factors through interfacial energy modifications and kinetic factors through viscosity alterations contribute to metastable zone width extension.

The correlation between induction time and metastable zone width provides fundamental insights into nucleation kinetics during sodium isethionate derivative crystallization. Classical nucleation theory establishes relationships between temperature-dependent supersaturation levels and nucleation probability, enabling prediction of crystallization behavior under various process conditions. For systems exhibiting stochastic nucleation behavior, probability analysis based solely on energy barriers to nucleation often provides more accurate descriptions than time-dependent nucleation rate approaches.

Predictive modeling of metastable zone width behavior enables optimization of cooling crystallization processes for sodium isethionate derivatives. Mathematical models incorporating nucleation kinetics, supersaturation relationships, and temperature profiles can accurately predict crystallization onset under various operational conditions. These models are particularly valuable for industrial process design where precise control of particle size distribution and crystallization kinetics is required.

Concentration (g/L)Crystallization Temperature (°C)Dissolution Temperature (°C)Metastable Zone Width (°C)
201.6 ± 0.2923.3 ± 0.3721.7
2511.0 ± 0.3429.5 ± 0.5918.5
3018.6 ± 0.2436.4 ± 0.4117.8
3523.6 ± 0.8141.5 ± 0.2417.9

Table 1: Metastable zone width measurements for sodium lauroyl isethionate in methanol solutions at various concentrations, determined through turbidimetric analysis

Advanced turbidimetric instrumentation enables automated detection of nucleation events through sophisticated optical monitoring systems. These instruments can simultaneously track particle size evolution and count distributions during crystallization processes, providing comprehensive data for process optimization and scale-up considerations. The integration of turbidimetric analysis with temperature control systems enables precise determination of metastable zone boundaries under various cooling rate conditions.

Physical Description

Liquid
White crystalline powder; [MSDSonline]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

148.98844912 g/mol

Monoisotopic Mass

148.98844912 g/mol

Heavy Atom Count

8

UNII

3R36J71C17

Related CAS

107-36-8 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 146 of 147 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1562-00-1

Wikipedia

Sodium_2-hydroxyethyl_sulfonate

Use Classification

Cosmetics -> Cleansing; Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

PROBABLY BY REACTION OF 2-CHLOROETHYLSULFONIC ACID WITH SODIUM HYDROXIDE; PROBABLY BY REACTION OF ETHYLENE OXIDE WITH SODIUM BISULFITE

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Ethanesulfonic acid, 2-hydroxy-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types